molecular formula C20H23N3O5S B4170586 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide

N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide

Cat. No. B4170586
M. Wt: 417.5 g/mol
InChI Key: DOPLQWLYDGVSPU-UHFFFAOYSA-N
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Description

N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, commonly referred to as CHIR-99021, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

CHIR-99021 selectively inhibits N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide by binding to the ATP-binding site of the enzyme. N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide plays a critical role in the regulation of various cellular processes, including the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. Inhibition of N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide by CHIR-99021 leads to the stabilization of β-catenin, which promotes the expression of genes involved in cell proliferation and differentiation.
Biochemical and physiological effects:
CHIR-99021 has been shown to have several biochemical and physiological effects, including the promotion of self-renewal and maintenance of pluripotency in ESCs, inhibition of cancer cell proliferation, promotion of neuronal survival, and protection against neurotoxicity. CHIR-99021 has also been shown to promote insulin secretion and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its selectivity for N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, which allows for specific inhibition of the enzyme without affecting other cellular processes. CHIR-99021 is also stable and can be easily synthesized, making it a valuable tool for scientific research. However, one limitation of CHIR-99021 is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, the optimal concentration and duration of CHIR-99021 treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for CHIR-99021 research. One area of interest is the use of CHIR-99021 in regenerative medicine, particularly in the generation of functional tissues and organs from ESCs. CHIR-99021 may also have therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more selective N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide inhibitors may lead to improved therapeutic outcomes and fewer off-target effects.

Scientific Research Applications

CHIR-99021 has been extensively used in scientific research to study the role of N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in various cellular processes, including embryonic stem cell (ESC) differentiation, cancer, and neurodegenerative diseases. CHIR-99021 has been shown to promote self-renewal and maintain pluripotency of ESCs, making it a valuable tool for stem cell research. In cancer research, CHIR-99021 has been used to inhibit N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide activity, leading to reduced cancer cell proliferation and increased apoptosis. In neurodegenerative disease research, CHIR-99021 has been shown to promote neuronal survival and protect against neurotoxicity.

properties

IUPAC Name

N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-22(17-7-3-2-4-8-17)29(27,28)19-12-10-16(11-13-19)21-20(24)15-6-5-9-18(14-15)23(25)26/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPLQWLYDGVSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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